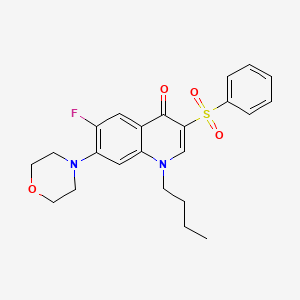

![molecular formula C17H11N3O3 B6510772 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-54-0](/img/structure/B6510772.png)

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and a chromen-2-one structure. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and oxadiazole rings, followed by their connection via a carbon-carbon bond. The chromen-2-one structure could then be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (pyridine and chromen-2-one) suggests that the molecule might have a planar structure. The oxadiazole ring could introduce some degree of torsion into the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its functional groups. The pyridine ring, for example, is a common site for electrophilic substitution reactions. The oxadiazole ring could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings could contribute to its stability and solubility in organic solvents .Scientific Research Applications

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antiproliferative, and anti-inflammatory activities. This compound has also been studied for its potential to inhibit the production of reactive oxygen species (ROS) in cells, which could be beneficial for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to modulate the expression of genes involved in inflammation, suggesting that it may be useful for the treatment of inflammatory conditions.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the serine/threonine-protein kinase atr , which plays a crucial role in DNA damage response mechanism .

Biochemical Pathways

Given its potential target, it can be inferred that it may affect pathways related to dna damage response and cell cycle regulation .

Pharmacokinetics

Similar compounds have been found to have good preclinical pharmacokinetics

Result of Action

Based on the potential target of the compound, it can be inferred that it may lead to the inhibition of dna damage response mechanisms, potentially leading to cell cycle arrest and apoptosis .

Advantages and Limitations for Lab Experiments

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it suitable for large-scale production. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research. However, the exact mechanism of action of this compound is still not fully understood, which can limit its usefulness in some experiments.

Future Directions

There are several potential future directions for 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one research. One potential direction is to further investigate its mechanism of action and explore its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research could be conducted to explore its potential to modulate gene expression and its effects on cellular signaling pathways. Finally, further research could be conducted to explore its potential to interact with other compounds and its effects on the body.

Synthesis Methods

8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be synthesized by the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl chloride with 8-methyl-2H-chromen-2-one in the presence of a base. This reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction produces this compound in high yields and can be easily scaled up for large-scale production.

Safety and Hazards

properties

IUPAC Name |

8-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c1-10-3-2-4-12-9-13(17(21)22-14(10)12)16-19-15(20-23-16)11-5-7-18-8-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOECVZRQNCRDGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510694.png)

![2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6510695.png)

![hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B6510699.png)

![2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510700.png)

![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510708.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)

![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)

![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)

![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)

![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)

![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)

![1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510774.png)

![1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6510793.png)